4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate

Natural product chemistry Analytical standard Data gap

The compound 4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate (CAS 97941-42-9) is classified as an α-arabinopyranoside analogue. It is a complex sesquiterpene lactone glycoside derivative, with a molecular formula of C22H30O8 and a molecular weight of 422.47 g/mol.

Molecular Formula C22H30O8
Molecular Weight 422.5 g/mol
Cat. No. B12400924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate
Molecular FormulaC22H30O8
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(COC1OC2(CCC3C2CC4C(CC3=C)OC(=O)C4=C)C)O)O
InChIInChI=1S/C22H30O8/c1-10-7-17-14(11(2)20(26)29-17)8-15-13(10)5-6-22(15,4)30-21-19(28-12(3)23)18(25)16(24)9-27-21/h13-19,21,24-25H,1-2,5-9H2,3-4H3
InChIKeyJMGNVBRWADJYSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Technical Baseline for 4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate (CAS 97941-42-9)


The compound 4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate (CAS 97941-42-9) is classified as an α-arabinopyranoside analogue . It is a complex sesquiterpene lactone glycoside derivative, with a molecular formula of C22H30O8 and a molecular weight of 422.47 g/mol [1]. The compound has been isolated from the aboveground parts of barley (Hordeum vulgare) .

Workflow
Analytical reference standard method development
Probe Context
Plant metabolomics chemical probe for barley-derived studies
Scaffold
Chiral sesquiterpene lactone glycoside for semi-synthetic derivatization

Structural Specificity of 4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate Precludes Simple Substitution


Substitution with a generic 'sesquiterpene lactone' or another α-arabinopyranoside is not scientifically valid due to the compound's highly specific molecular architecture . The biological activity of such complex natural product derivatives is exquisitely dependent on the precise stereochemistry of the guaianolide core and the nature and linkage of the glycosidic moiety [1]. Minor structural variations in the aglycone or sugar component among related analogs are known to result in significant changes in target binding affinity, pharmacokinetic properties, and overall bioactivity profiles [1]. Therefore, the selection of this exact compound is a non-negotiable requirement for any study aiming to replicate or build upon existing, albeit limited, research findings associated with this specific chemical entity.

Generic sesquiterpene lactone
Lacks the specific α-arabinopyranoside acetate moiety; glycosylation pattern may critically influence target interaction and solubility.
Desoxy analog (CAS 97941-40-7)
Missing the 3-acetate group alters hydrogen bonding and polarity; no functional data exist to assume equivalent behavior in assays.
Aglycone guaianolide core
Absence of the sugar moiety drastically changes solubility and membrane permeability; class-level inference cannot substitute direct validation.

Quantitative Differentiation Evidence for 4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate


Comparative Bioactivity Data for CAS 97941-42-9 is Not Available in Public Literature

A comprehensive search of primary research articles, patents, and authoritative databases was conducted. The analysis revealed that no quantitative, comparator-based bioactivity data (e.g., IC50, Ki, EC50) could be located for 4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate . Consequently, a direct head-to-head comparison with a closely related analog cannot be performed based on publicly available information. The compound's classification as an 'α-arabinopyranoside analogue' is derived from vendor descriptions and lacks specific quantitative context .

Bioactivity Data
Data gap
No quantitative IC50, Ki, or EC50 found in public literature
Procurement rests solely on structural identity; functional differentiation is currently speculative.
Review context; direct comparison not possible
Natural product chemistry Analytical standard Data gap

Structural Comparison with Closest Analog 2-Desoxyflorilenalin-L-α-arabinopyranoside (CAS 97941-40-7)

The closest structurally identified analog is 2-Desoxyflorilenalin-L-α-arabinopyranoside (CAS 97941-40-7) . The target compound (CAS 97941-42-9) differs by the presence of an acetate group at the 3-position of the arabinopyranosyl moiety, as indicated by its IUPAC name and molecular formula (C22H30O8 vs. C20H28O7) [1]. This modification increases the molecular weight from 380.43 g/mol to 422.47 g/mol and adds a hydrogen bond acceptor [1]. While this is a clear and quantifiable chemical difference, no corresponding biological or functional data exists to translate this structural variation into a meaningful performance advantage for procurement .

Structural Comparison
Class-level inference
C22H30O8 vs. C20H28O7 (difference of C2H2O1 – acetate group)
Confirms distinct chemical entities; no functional advantage can be derived without bioassay data.
Structural distinction only; biological relevance unknown
Chemical structure Sesquiterpene lactone Glycoside

Physicochemical Properties Compared to the Guaianolide Core

Glycosylation of a guaianolide core, such as guaianolide ziniolide, to form the target compound is expected to significantly alter its physicochemical properties [1]. The attachment of the arabinopyranosyl acetate moiety increases the number of hydrogen bond donors (from 0 to 2) and acceptors (from 2 to 8), as well as the topological polar surface area [2]. This class-level modification typically enhances aqueous solubility and reduces membrane permeability compared to the non-glycosylated aglycone [3]. While quantitative data for the target compound is absent, this inferred shift in properties may inform its handling in an experimental setting, distinguishing it from less polar sesquiterpene lactone standards.

Physicochemical Shift
Class-level inference
H-bond donors: 2 (target) vs. 0 (aglycone); TPSA increase expected
May support higher aqueous solubility and altered chromatography relative to non-glycosylated core.
In silico calculation; direct measurement required for confident handling
Physicochemical properties Guaianolide Glycosylation

Current Research Applications for 4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate


Use as a Certified Reference Standard in Analytical Method Development

Given the lack of characterized bioactivity, the primary scientifically justified application for this compound is as an analytical reference standard . It can be used for the development and validation of analytical methods (e.g., HPLC, LC-MS) aimed at detecting and quantifying this specific α-arabinopyranoside analogue or closely related metabolites in complex matrices, such as barley extracts or other plant-derived samples . This is a direct application derived from its defined chemical structure and known natural source .

Chemical Probe for Fundamental Plant Metabolomics Studies

This compound serves as a valuable chemical probe in non-hypothesis-driven plant metabolomics research . Its presence can be monitored to understand the distribution and accumulation of specific sesquiterpene lactone glycosides in Hordeum vulgare under various environmental or genetic conditions . This application is supported solely by its confirmed isolation from the source organism .

Starting Material for the Synthesis of Novel Derivatives

For synthetic chemistry groups, this compound represents a complex, chiral natural product scaffold that can be used as a starting material for semi-synthesis . Its unique guaianolide-arabinopyranoside structure provides a platform for creating libraries of novel derivatives. This scenario is based on its defined chemical composition and the absence of known bioactivity, making it a blank slate for structure-activity relationship (SAR) studies .

Application
Selection Property
Validation Focus
Analytical Reference Standard
Structural identity confirmation
HPLC/LC-MS method validation in plant matrices
Plant Metabolomics Probe
Source-specific occurrence
Metabolite distribution profiling in Hordeum vulgare
Synthetic Scaffold
Chiral scaffold availability
SAR study feasibility for novel sesquiterpene glycosides
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